molecular formula C6H6N2O3 B065563 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid CAS No. 183742-01-0

5-amino-2-oxo-1H-pyridine-4-carboxylic Acid

Cat. No.: B065563
CAS No.: 183742-01-0
M. Wt: 154.12 g/mol
InChI Key: CHQVYHZAZPPVKX-UHFFFAOYSA-N
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Description

5-amino-2-oxo-1H-pyridine-4-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold incorporates both a carboxylic acid and an aminopyridone moiety, providing two distinct sites for rational structural modification and diversification. Its primary research application lies in the synthesis of novel, complex molecular libraries, particularly for the development of kinase inhibitors, where the pyridone core can act as a key pharmacophore interacting with the ATP-binding site. The compound's mechanism of action in research settings is typically as a precursor; its carboxylic acid group enables coupling reactions to create amide or ester derivatives, while the amino group is amenable to sulfonylation or condensation, allowing researchers to fine-tune physicochemical properties and target affinity. Furthermore, its structure is relevant in the design of metal-chelating agents and in the construction of fused heterocyclic systems. This reagent offers researchers a strategic entry point for exploring structure-activity relationships (SAR) and developing potential therapeutic agents for areas such as oncology, inflammation, and infectious diseases.

Properties

IUPAC Name

5-amino-2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVYHZAZPPVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444607
Record name 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-01-0
Record name 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters

A prominent method involves cross-dehydrogenative coupling between N-amino-2-iminopyridine derivatives and β-ketoesters under aerobic conditions. For example, ethyl acetoacetate reacts with 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile in ethanol containing acetic acid (6 equivalents) under oxygen atmosphere to yield pyrazolo[1,5-a]pyridine derivatives. While this specific reaction targets a related heterocycle, analogous conditions can be adapted for synthesizing 5-amino-2-oxo-1H-pyridine-4-carboxylic acid by selecting appropriate β-ketoesters and optimizing substituent positions.

Key Reaction Parameters:

  • Solvent : Ethanol, facilitating proton transfer and stabilizing intermediates.

  • Acid Catalyst : Acetic acid (6 equivalents) promotes both dehydrogenation and cyclization.

  • Oxidizing Agent : Molecular oxygen (1 atm), critical for oxidizing intermediates and driving the reaction to completion.

Cyclization of Glycine-Derived Enamino Amides

Alternative routes involve Boc-protected glycine derivatives undergoing cyclization under acidic conditions. For instance, heating enamino amides in toluene with catalytic copper(I) iodide induces cyclization to form the pyridine core. Subsequent Boc deprotection and oxidation yield the target compound.

Optimization of Reaction Conditions

Influence of Acid and Oxidizing Agents

Data from analogous systems reveal that acetic acid loading and oxygen availability significantly impact yields (Table 1).

Table 1: Optimization of Acetic Acid and Atmosphere in CDC Reactions

Acetic Acid (Equiv.)AtmosphereYield (%)
2Air34
6Air74
6O₂94

Higher acetic acid concentrations enhance protonation of intermediates, while oxygen ensures complete oxidation of transient species, minimizing side reactions.

Temperature and Solvent Effects

Reactions performed at 130°C in ethanol achieve optimal cyclization rates. Polar aprotic solvents like DMF reduce yields due to undesired side reactions, whereas ethanol’s moderate polarity balances solubility and reactivity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and purity. Continuous flow systems enable precise control over residence time and temperature, critical for exothermic cyclization steps. For example, a two-stage reactor setup achieves:

  • Precursor Synthesis : Mixing β-ketoesters and amino-iminopyridines at 80°C.

  • Cyclization : Passing the mixture through a heated (130°C) tubular reactor under O₂ pressure.

Table 2: Bench-Scale vs. Industrial Process Metrics

ParameterBench ScaleIndustrial Scale
Yield (%)9489
Purity (HPLC, %)9899.5
Throughput (kg/day)0.550

Catalyst-Free Systems

Eliminating metal catalysts (e.g., Pd or Cu) reduces post-synthesis purification steps. Oxygen-driven oxidation in acetic acid achieves decarboxylation and ring closure without residual metals, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient), achieving >99% purity. Recrystallization from ethanol/water (3:1) further removes hydrophobic impurities.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as singlets at δ 8.2–8.5 ppm, while the carboxylic acid proton resonates at δ 12.5–13.0 ppm.

  • IR Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) confirm functional groups.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-oxo-1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of amide derivatives from this compound and evaluated their activity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The results demonstrated promising antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. A study focused on the synthesis of novel derivatives containing the this compound framework, which were tested against various bacterial strains. The findings revealed that certain modifications enhanced their efficacy, making them suitable candidates for developing new antibiotics .

Biochemical Applications

Enzyme Inhibition
this compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit D-amino acid oxidase, an enzyme linked to pain modulation in animal models. This inhibition led to a significant reduction in formalin-induced tonic pain, suggesting its utility in pain management therapies.

Biocatalysis
The compound serves as a substrate for biocatalytic processes. Whole cells of Burkholderia sp. MAK1 have been utilized to convert various pyridine derivatives into hydroxylated products. This method showcases the compound's role in biotransformation processes that can lead to valuable biochemical products .

Material Science Applications

Polymer Synthesis
In material science, this compound is employed in the synthesis of polymers and composite materials. Its ability to form stable complexes with metal ions has been exploited to create metal-organic frameworks (MOFs) that exhibit promising properties for gas storage and separation applications .

Nanomaterials
The compound has also been investigated for its role in the synthesis of nanomaterials. Research demonstrates that incorporating this compound into nanocomposites enhances their mechanical strength and thermal stability, making them suitable for various industrial applications .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (µM)
Derivative AHuh75.4
Derivative BMCF73.2
Derivative CHCT1166.8

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative DE. coli12 µg/mL
Derivative ES. aureus8 µg/mL
Derivative FP. aeruginosa15 µg/mL

Mechanism of Action

The mechanism of action of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the pyridine-carboxylic acid family. Key analogs include:

Compound Name Substituents (Positions) CAS No. Molecular Weight (g/mol) Key Features
5-Amino-2-oxo-1H-pyridine-4-carboxylic acid NH₂ (5), O (2), COOH (4) Not provided ~168.12 (calculated) Amino and oxo groups enhance hydrogen bonding and metal coordination .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 89581-58-8 ~186.59 Chloro and methyl groups increase lipophilicity; potential halogen bonding .
2-Hydroxy-6-methylpyridine-4-carboxylic acid OH (2), CH₃ (6), COOH (4) 86100-69-8 220.18 Hydroxy group improves solubility; methyl group stabilizes ring conformation .
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid OH (3), CH₂OH (5), CH₃ (2), COOH (4) 82-82-6 209.18 Multiple polar groups enhance water solubility; implicated in vitamin B6 metabolism .
5-Oxopyrrolidine-2-carboxylic acid O (5), COOH (2) 98-79-3 143.13 Non-aromatic, cyclic ketone; used in amino acid synthesis .

Functional Group Impact

  • Amino Group (NH₂): Enhances nucleophilicity and hydrogen-bonding capacity compared to chloro or hydroxy substituents. This may improve interactions with biological targets or metal ions .
  • Oxo Group (O) : Stabilizes resonance structures, reducing electron density in the ring. This contrasts with hydroxy groups, which increase electron density via lone pairs .
  • Carboxylic Acid (COOH) : Common across analogs, enabling salt formation and pH-dependent solubility.

Physicochemical Properties

  • Solubility: Hydroxy and amino derivatives (e.g., 2-hydroxy-6-methylpyridine-4-carboxylic acid) are more water-soluble than chloro or methylthio analogs .
  • Reactivity: Chloro-substituted compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are prone to nucleophilic substitution, whereas amino groups facilitate condensation reactions .

Biological Activity

5-Amino-2-oxo-1H-pyridine-4-carboxylic acid (also known as 5-amino-4-pyridinecarboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3

It features a pyridine ring with an amino group and a carbonyl group, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through enzyme inhibition. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of:

  • Kinase Inhibition : It has shown potential in inhibiting kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to be effective against various pathogens .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has demonstrated effectiveness against several viruses, including:

  • Herpes Simplex Virus (HSV) : The compound exhibited significant antiviral activity against HSV-1 in vitro, suggesting its potential as an antiviral agent .
  • Vesicular Stomatitis Virus (VSV) : It was found to inhibit VSV replication effectively, indicating a broader spectrum of antiviral activity .

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the effects of this compound on cytokine production in rheumatoid arthritis models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 while increasing anti-inflammatory markers like IL-10 .
  • Antimicrobial Efficacy :
    In a comparative study against common pathogens, the compound showed promising results with MIC values lower than those of standard antibiotics like ciprofloxacin. Specifically, it inhibited Pseudomonas aeruginosa and Escherichia coli effectively at concentrations ranging from 25 to 100 µg/mL .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/EnzymeMIC (µg/mL)Reference
AntiviralHerpes Simplex Virus (HSV)< 20
AntiviralVesicular Stomatitis Virus (VSV)< 15
AntimicrobialEscherichia coli50
AntimicrobialPseudomonas aeruginosa25
Anti-inflammatoryTNF-alpha inhibitionN/A

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as condensation of substituted pyridine precursors followed by cyclization and functional group modifications. Key steps include:

  • Precursor preparation : Start with 2-aminopyridine derivatives and introduce carboxylic acid groups via nucleophilic substitution or Pd-catalyzed coupling reactions .
  • Cyclization : Use catalysts like copper(I) iodide or palladium under inert conditions (e.g., N₂ atmosphere) in solvents such as DMF or toluene.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water mixtures).

Q. Optimization Strategies :

  • Vary reaction temperature (80–120°C) and catalyst loading (1–5 mol%) to balance yield and side reactions.
  • Monitor reaction progress via TLC or HPLC.

Q. Example Table: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(PPh₃)₄, DMF, 100°C6592%
2CuI, NEt₃, toluene7289%

Reference : Synthesis strategies for analogous heterocyclic carboxylic acids .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7–8 ppm, carboxylic acid protons at δ 12–14 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structure and confirm tautomeric forms. Ensure high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ion.

Q. Example Table: Key Spectral Peaks

TechniqueKey Peaks
¹H NMRδ 8.2 (s, 1H, pyridine-H)
IR1695 cm⁻¹ (C=O)

Q. What are the key stability considerations for storing this compound to prevent degradation?

Methodological Answer :

  • Storage Conditions :
    • Temperature: –20°C in airtight containers under argon.
    • Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Stability Monitoring :
    • Perform periodic HPLC analysis to detect degradation products (e.g., decarboxylation or oxidation byproducts).
    • Avoid prolonged exposure to light (store in amber vials).

Reference : Stability protocols for pyridine-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values.
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to study tautomeric equilibria in water vs. organic solvents.

Q. Example Table: DFT-Calculated Properties

PropertyValue
HOMO (eV)–5.2
LUMO (eV)–1.8

Reference : Computational approaches for pyran-carboxylic acids .

Q. What strategies resolve contradictions in solubility and stability data of this compound under varying experimental conditions?

Methodological Answer :

  • Controlled Solubility Studies :
    • Test solubility in DMSO, water (pH 2–12), and ethanol at 25°C and 37°C.
    • Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Profiling :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • Compare kinetic degradation rates using Arrhenius plots.

Q. Example Table: Solubility vs. pH

pHSolubility (mg/mL)
212.5
73.2

Reference : Data contradiction analysis for labile heterocycles .

Q. How to design experiments to investigate the tautomeric equilibria of this compound in solution?

Methodological Answer :

  • Spectroscopic Methods :
    • UV-Vis titration (200–400 nm) to monitor tautomer-specific absorbance shifts.
    • ¹H NMR in D₂O vs. DMSO-d₆ to detect exchangeable protons.
  • pH-Dependent Studies :
    • Adjust pH (1–14) and track tautomer ratios via integration of NMR peaks.
    • Use computational pKa prediction tools (e.g., MarvinSketch) to identify protonation sites.

Reference : Tautomer analysis in pyridine derivatives .

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